molecular formula C21H22N6O2 B2697716 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1797813-54-7

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2697716
CAS No.: 1797813-54-7
M. Wt: 390.447
InChI Key: RDOWLPKIIAKIHZ-UHFFFAOYSA-N
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Description

“N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including piperidine, pyrimidine, and benzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzamide moiety.

    Reduction: Reduction reactions could target the pyrimidine rings or the amide bond.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

“N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide” could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide analogs: Compounds with similar structures but different substituents.

    Other pyrimidine-based compounds: Such as pyrimidine nucleotides or pyrimidine-containing drugs.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-19(16-5-7-18(8-6-16)29-21-23-10-4-11-24-21)25-15-17-9-12-22-20(26-17)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOWLPKIIAKIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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